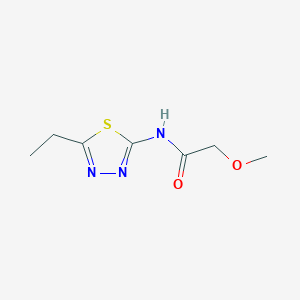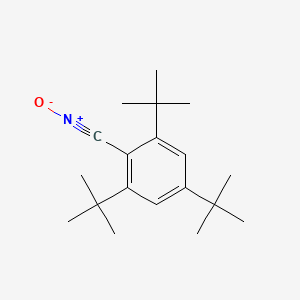
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide is a chemical compound with the molecular formula C19H29NO It is known for its unique structure, which includes three tert-butyl groups attached to the benzene ring and an N-oxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide typically involves the oxidation of the corresponding benzonitrile derivative. One common method is the use of hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the N-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents, strong acids or bases.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzonitrile derivatives.
科学研究应用
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce N-oxide functionality.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide involves its interaction with molecular targets through the N-oxide group. This functional group can participate in various chemical reactions, including electron transfer and coordination with metal ions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
Benzonitrile: Lacks the N-oxide and tert-butyl groups, making it less sterically hindered.
2,4,6-Tris(tert-butyl)phenol: Contains tert-butyl groups but lacks the nitrile and N-oxide functionalities.
N-Phenylhydroxylamine: Contains an N-oxide group but lacks the tert-butyl groups.
Uniqueness
Benzonitrile, 2,4,6-tris(1,1-dimethylethyl)-, N-oxide is unique due to the combination of the N-oxide group and three tert-butyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
193344-24-0 |
|---|---|
分子式 |
C19H29NO |
分子量 |
287.4 g/mol |
IUPAC 名称 |
2,4,6-tritert-butylbenzonitrile oxide |
InChI |
InChI=1S/C19H29NO/c1-17(2,3)13-10-15(18(4,5)6)14(12-20-21)16(11-13)19(7,8)9/h10-11H,1-9H3 |
InChI 键 |
MMDCYKMLNFOPMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C#[N+][O-])C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane](/img/structure/B12566054.png)


![1,2-Dimethyl-7,7-diphenyl-1,7-dihydropyrano[3,2-e]benzimidazole](/img/structure/B12566062.png)
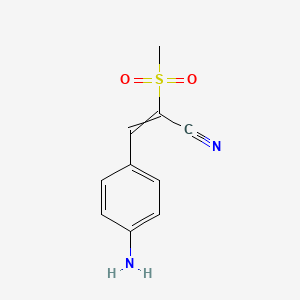
![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
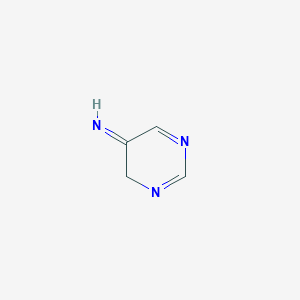

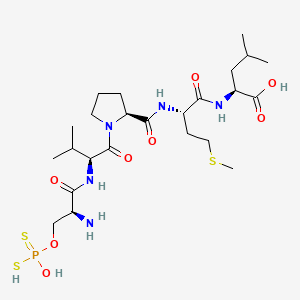
![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
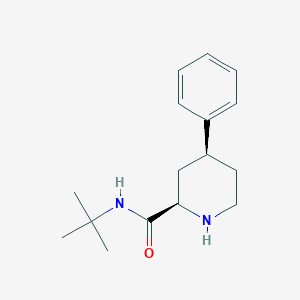
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)
